molecular formula C9H8N2O2S B2397289 (2-Aminobenzothiazol-6-yl)acetic acid CAS No. 30132-15-1

(2-Aminobenzothiazol-6-yl)acetic acid

Cat. No.: B2397289
CAS No.: 30132-15-1
M. Wt: 208.24
InChI Key: NHWREWFNNXLTDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobenzothiazol-6-yl)acetic acid typically involves the reaction of 2-aminobenzothiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. One-pot multicomponent reactions and solvent-free conditions are preferred to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions: (2-Aminobenzothiazol-6-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives .

Scientific Research Applications

(2-Aminobenzothiazol-6-yl)acetic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: (2-Aminobenzothiazol-6-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(2-amino-1,3-benzothiazol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWREWFNNXLTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-Amino-phenyl)-acetic acid (20 g, 132.5 mmol) and NH4SCN (20 g, 263.2 mmol) were dissolved in 300 ml of acetic acid and the mixture was cooled to 15° C., treated with Br2 (21.2 g, 6.8 ml) in acetic acid (10 ml) and the temperature did not exceed 15° C. Then the reaction was stirred at room temperature for 4 h. The mixture was filtered and the cake was re-dissolved in water, adjusted the pH=5. The precipitate was filtered and dried to obtain 2-amino-benzothiazol-6-yl)-acetic acid as light yellow powder (24 g, 87.1%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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